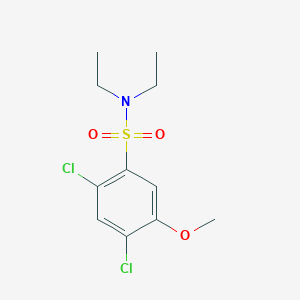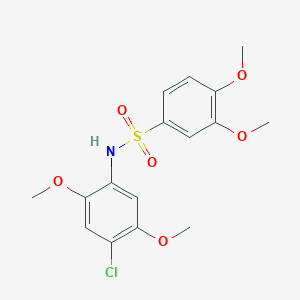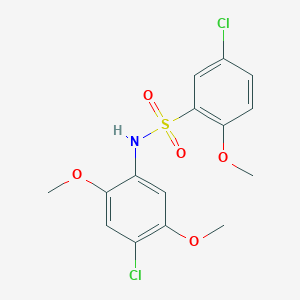![molecular formula C16H17NO3S B288846 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has been extensively studied for its potential use in scientific research. MSMI is a member of the indoline family, which is a class of organic compounds that have been found to possess a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. This activation of the sigma-1 receptor has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been found to increase the release of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can protect neurons from oxidative stress and apoptosis, and can also enhance neurite outgrowth. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been found to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that its effects on the sigma-1 receptor may not be specific, as it has been found to bind to other proteins as well. Additionally, more research is needed to fully understand the potential side effects of this compound.
Future Directions
There are several future directions for research on 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the development of more specific sigma-1 receptor agonists that can selectively modulate the activity of this receptor without affecting other proteins. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The overall yield of this synthesis method is approximately 65%.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The sigma-1 receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-11-13-5-3-4-6-16(13)17(12)21(18,19)15-9-7-14(20-2)8-10-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
LCCAMULFXUTFBA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)



![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)



![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)


